Ranalexin

Antimicrobial peptides Gram-positive bacteria Comparative MIC

Ranalexin is a 20-amino acid antimicrobial peptide (brevinin family) featuring a unique heptapeptide ring (Cys14–Cys20) that confers polymyxin-like membrane activity. Among four AMPs tested against 202 clinical isolates, ranalexin is consistently the most active against Gram-positive strains (S. aureus MIC 4 µg/mL) and exhibits the highest anti-Candida activity. Validated in rabbit wound (3.5-log CFU reduction) and mouse systemic infection models with lysostaphin synergy. Ideal for MRSA research, antifungal screening, PK/biodistribution studies, and NMR-based SAR investigations. Supplied as lyophilized powder; standard B2B shipping available.

Molecular Formula C97H167N23O22S3
Molecular Weight 2103.7 g/mol
CAS No. 155761-99-2
Cat. No. B141904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanalexin
CAS155761-99-2
Synonymsranalexin
Molecular FormulaC97H167N23O22S3
Molecular Weight2103.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C)C(C)C)C(C)O)CCCCN)CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N
InChIInChI=1S/C97H167N23O22S3/c1-19-55(12)76(118-88(132)68(45-52(6)7)106-73(123)48-102-72(122)47-103-83(127)67(44-51(4)5)111-82(126)62(101)46-61-32-23-22-24-33-61)92(136)109-65(36-27-30-41-100)86(130)117-78(57(14)21-3)94(138)115-75(54(10)11)96(140)120-42-31-37-71(120)90(134)105-58(15)80(124)107-66(38-43-143-18)87(131)116-77(56(13)20-2)93(137)112-69-49-144-145-50-70(97(141)142)113-85(129)63(34-25-28-39-98)108-84(128)64(35-26-29-40-99)110-95(139)79(60(17)121)119-91(135)74(53(8)9)114-81(125)59(16)104-89(69)133/h22-24,32-33,51-60,62-71,74-79,121H,19-21,25-31,34-50,98-101H2,1-18H3,(H,102,122)(H,103,127)(H,104,133)(H,105,134)(H,106,123)(H,107,124)(H,108,128)(H,109,136)(H,110,139)(H,111,126)(H,112,137)(H,113,129)(H,114,125)(H,115,138)(H,116,131)(H,117,130)(H,118,132)(H,119,135)(H,141,142)/t55-,56-,57-,58-,59-,60+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,74-,75-,76-,77-,78-,79-/m0/s1
InChIKeyNSOITZIGPJTCMQ-KCXFZFQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranalexin (CAS: 155761-99-2) — Antimicrobial Peptide Procurement and Baseline Profile


Ranalexin (CAS: 155761-99-2) is a 20‑amino acid antimicrobial peptide (AMP) first isolated from the skin of the American bullfrog (Rana catesbeiana) [1]. The peptide contains a single intramolecular disulfide bond (Cys14–Cys20) that forms a heptapeptide ring, a structural feature that renders ranalexin a member of the brevinin family and confers a close resemblance to the bacterial lipopeptide antibiotic polymyxin [1][2]. Ranalexin is primarily active against Gram‑positive bacteria; it exhibits weaker activity against most Gram‑negative species, although it retains notable potency against Acinetobacter spp. [3]. The compound is routinely supplied as a white to off‑white lyophilized powder (≥95% purity) and is intended for research‑use‑only applications .

Why In‑Class Substitution of Ranalexin (CAS: 155761-99-2) Fails — Differential Activity Profiles and Structural Determinants


Despite sharing a cationic, membrane‑active mechanism with other amphibian‑derived AMPs such as magainin II, cecropin P1, and indolicidin, ranalexin exhibits a uniquely skewed activity spectrum that precludes simple analog replacement. Head‑to‑head studies against 202 clinical isolates demonstrate that ranalexin is consistently the most active compound against Gram‑positive strains, whereas magainin II and cecropin P1 display superior Gram‑negative coverage [1]. Furthermore, ranalexin possesses a heptapeptide ring structure (Cys14–Cys20) that is absent in linear comparators such as indolicidin, conferring distinct membrane‑interaction dynamics and a polymyxin‑like architecture [2][3]. This structural divergence translates directly into differential antifungal activity: ranalexin shows the highest activity against Candida spp., while magainin II excels against Cryptococcus [4]. Substituting ranalexin with a generic “amphibian AMP” therefore risks experimental failure due to mismatched Gram‑selectivity, absent structural features critical for target engagement, and distinct fungal coverage.

Ranalexin (CAS: 155761-99-2) — Quantified Differentiation Evidence Against Closest Comparators


Gram‑Positive Selectivity and Potency vs. Magainin II and Cecropin P1

Ranalexin exhibits a pronounced selectivity for Gram‑positive bacteria, outperforming the comparators magainin II and cecropin P1 in a direct head‑to‑head evaluation against 202 clinical isolates [1]. The minimum inhibitory concentration (MIC) for ranalexin against Staphylococcus aureus is reported to be 4 µg/mL, while published MICs for magainin II and cecropin P1 against the same species are typically higher (e.g., ≥8 µg/mL for magainin II) [1][2]. This 2‑fold or greater potency advantage positions ranalexin as the preferred peptide when targeting Gram‑positive pathogens.

Antimicrobial peptides Gram-positive bacteria Comparative MIC Staphylococcus aureus

Superior Anti‑Candida Activity vs. Magainin II and Indolicidin

In a direct comparison of six polycationic peptides against clinical yeast isolates, ranalexin demonstrated the highest activity against Candida spp., whereas magainin II exhibited the greatest anticryptococcal activity and indolicidin showed substantially lower anti‑Candida potency [1]. Minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) for ranalexin against Candida species ranged from 6.25 to >50 mg/L, while magainin II required higher concentrations to achieve comparable inhibition of Candida growth [1]. This differential antifungal spectrum is critical for studies targeting specific fungal pathogens.

Antifungal peptides Candida albicans Comparative MFC Yeast susceptibility

In Vivo Synergy with Lysostaphin Against MRSA — Combination Efficacy

Ranalexin acts synergistically with the anti‑staphylococcal endopeptidase lysostaphin, producing a combination that is significantly more effective than either agent alone in clinically relevant in vivo models [1]. In a rabbit model of wound infection, the ranalexin‑lysostaphin combination reduced MRSA burden in the wound by approximately 3.5 log₁₀ CFU compared with untreated controls, a reduction that was statistically superior to monotherapy with ranalexin or lysostaphin alone [1]. In a mouse model of systemic MRSA infection, the combination reduced kidney bacterial burden by approximately 1 log₁₀ CFU/g relative to either single‑agent treatment or untreated controls [1]. The combination is also synergistically bactericidal against S. aureus isolates with reduced susceptibility to lysostaphin or vancomycin [1].

MRSA Synergy In vivo efficacy Wound infection Lysostaphin

Rapid Renal Clearance vs. Lipopeptide Derivatives — PK Differentiation

Pharmacokinetic (PK) studies using ⁶⁸Ga‑labeled ranalexin and PET imaging reveal that native ranalexin undergoes rapid renal clearance, with excretion via the kidneys occurring within 1 hour post‑injection in Wistar rats [1]. In contrast, lipopeptide derivatives (e.g., C13C3lexin) display greatly extended circulation times and shift from renal to hepatic accumulation [1]. The C13C3lexin derivative also exhibits enhanced antimicrobial activity, with MICs of 2–8 mg/L against Gram‑positive bacteria and 2–16 mg/L against Gram‑negative bacteria, compared to native ranalexin's MICs of 8–16 mg/L (Gram‑positive) and >64 mg/L (Gram‑negative) [1].

Pharmacokinetics Renal clearance PET imaging Lipopeptide modification

Cytotoxicity Profile vs. Lipopeptide Derivatives — Chain‑Length‑Dependent Toxicity

Cytotoxicity evaluations demonstrate that the attachment of saturated fatty acids to the N‑terminus of ranalexin increases toxicity toward human cells in a chain‑length‑dependent manner [1]. The IC₅₀ values for the lipopeptide derivatives range from 12.74 to 108.10 µg/mL, with longer fatty acid chains (C14:0) showing the highest cytotoxicity [1]. Native ranalexin, lacking this fatty acid modification, exhibits a more favorable safety margin at antimicrobial concentrations. Additionally, studies on hybrid peptides derived from ranalexin and indolicidin show that none of the tested peptides exhibit hemolytic or cytotoxic effects at their MIC values [2].

Cytotoxicity Hemolysis Safety profile Lipopeptide modification

Structure‑Driven Differentiation — Heptapeptide Ring vs. Linear AMPs

Ranalexin possesses a unique structural feature absent in many comparator AMPs: an intramolecular disulfide bond between Cys14 and Cys20 that creates a heptapeptide ring, conferring a polymyxin‑like architecture [1][2]. NMR solution structure studies demonstrate that ranalexin adopts an α‑helical conformation upon interaction with dodecylphosphocholine micelles, with slow‑exchanging amide protons located on the hydrophobic face of the helix, indicating a well‑defined membrane‑binding interface [2]. In contrast, comparators such as indolicidin and magainin II lack this cyclic substructure and exhibit different membrane‑interaction modes, which directly impact their antimicrobial spectra and potency profiles [3].

Peptide structure NMR Disulfide bond Membrane interaction

Ranalexin (CAS: 155761-99-2) — Evidence‑Backed Research and Industrial Application Scenarios


Gram‑Positive Bacterial Infection Models (Staphylococcus aureus, MRSA)

Based on its superior Gram‑positive potency (MIC 4 µg/mL against S. aureus) and the fact that ranalexin was the most active peptide against Gram‑positive strains among four tested AMPs [1], this compound is ideally suited for in vitro and in vivo studies targeting Gram‑positive pathogens, particularly methicillin‑resistant S. aureus (MRSA). The combination with lysostaphin further enhances its utility in complex infection models requiring synergistic therapy [2].

Combination Therapy Development with Lysostaphin

The demonstrated synergy between ranalexin and lysostaphin in both rabbit wound infection (3.5 log₁₀ CFU reduction) and mouse systemic infection (1 log₁₀ CFU/g kidney reduction) models [2] supports its use in combination therapy research. This application is particularly valuable for studies aimed at overcoming drug‑resistant staphylococcal infections that fail to respond to monotherapy.

Antifungal Studies Targeting Candida Species

Given ranalexin's highest activity against Candida spp. among six polycationic peptides tested [3], this peptide serves as a reference standard for antifungal AMP screening. Researchers developing new antifungal peptides can use ranalexin as a comparator to benchmark potency improvements against Candida clinical isolates.

Pharmacokinetic and Biodistribution Studies Using PET Imaging

The rapid renal clearance of native ranalexin (within 1 h post‑injection) [4] makes it a suitable candidate for PK studies where fast elimination is desired, such as in topical or short‑duration systemic models. Conversely, its lipopeptide derivatives with extended circulation are preferable for sustained‑release formulation research. PET imaging of ⁶⁸Ga‑labeled ranalexin provides a non‑invasive method for tracking peptide biodistribution [4].

Structural Biology and Membrane‑Interaction Studies

The unique heptapeptide ring structure of ranalexin [5][6] makes it a valuable model for NMR‑based investigations of disulfide‑constrained AMPs and their interactions with lipid bilayers. The defined α‑helical conformation in micelle environments [6] provides a robust scaffold for structure‑activity relationship (SAR) analyses and rational peptide engineering.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ranalexin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.